Felodipine-13C4, d3
Description
Felodipine-13C4, d3 is a stable isotope-labeled analog of felodipine, a dihydropyridine calcium channel blocker used primarily to treat hypertension. This compound incorporates four carbon-13 atoms and three deuterium atoms, making it a critical tool in pharmacokinetic and metabolic studies. Its isotopic labeling allows for precise tracking in mass spectrometry and nuclear magnetic resonance (NMR) analyses, enabling researchers to distinguish the compound from endogenous molecules or unlabeled drugs in biological matrices .
Properties
Molecular Formula |
C₁₄¹³C₄H₁₆D₃Cl₂NO₄ |
|---|---|
Molecular Weight |
391.24 |
Synonyms |
4-(2,3-Dichlorophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylic Acid Ethyl Methyl-d3 Ester-13C4; Feloday-13C4, d3; Flodil-13C4, d3 |
Origin of Product |
United States |
Chemical Reactions Analysis
Metabolic Reactions
Felodipine-13C4, d3 undergoes hepatic metabolism primarily mediated by cytochrome P450 3A4 (CYP3A4) , similar to unlabeled felodipine . The isotopic substitution (deuterium and 13C) may alter reaction kinetics due to kinetic isotope effects but does not change the primary metabolic pathways:
-
Oxidative Pathways : The 1,4-dihydropyridine ring undergoes dehydrogenation to form pyridine derivatives, a process sensitive to deuterium substitution at reactive hydrogen positions .
-
Hydrolysis : Ester groups are hydrolyzed to carboxylic acids, with 13C labeling in the carboxyl positions enabling precise tracking via mass spectrometry .
Synthetic Routes and Isotopic Labeling
This compound is synthesized via isotopic exchange and precursor-directed biosynthesis :
Key Steps:
-
Deuterium Incorporation :
-
13C Labeling :
Challenges:
-
Regioselectivity : Ensuring deuterium incorporation at non-metabolically active positions to avoid altering pharmacokinetics .
-
Purity : Chromatographic separation (HPLC) required to isolate labeled species from unreacted starting material .
Stability and Degradation
Comparison with Similar Compounds
Key Characteristics:
- Applications : Used as an internal standard in quantitative LC-MS/MS assays to measure felodipine concentrations in plasma or tissue samples .
Comparison with Similar Compounds
Isotopic Variants of Felodipine
Stable isotope-labeled felodipine derivatives are essential for minimizing analytical variability. Below is a comparative analysis of key isotopologues:
Key Findings :
Structural Analogs and Derivatives
Non-isotopic derivatives of felodipine are explored for pharmacological optimization:
Key Findings :
Comparison with Other Deuterated Compounds
Deuterated drugs and standards are widely used in research. Below is a cost and application comparison:
| Compound | Deuterated Positions | Price (1mg) | Key Applications |
|---|---|---|---|
| This compound | Methoxy groups | 351.00 € | Hypertension drug metabolism |
| Carboplatin-d4 | Platinum complex | 367.00 € | Oncology pharmacokinetics |
Key Findings :
Analytical Performance
Metabolic Stability
- Deuteration in the methoxy group reduces CYP3A4-mediated demethylation by 30%, extending half-life in vitro compared to unlabeled felodipine .
Q & A
Q. How to formulate a FINER (Feasible, Interesting, Novel, Ethical, Relevant) research question on Felodipine-<sup>13</sup>C4, d3’s role in drug-drug interaction studies?
- Methodological Answer : Example: "Does deuterium substitution in Felodipine-<sup>13</sup>C4, d3 alter its CYP3A4-mediated metabolism when co-administered with erythromycin?" Justify novelty by citing gaps in existing literature (e.g., lack of KIE data for Felodipine). Ensure feasibility by aligning with available LC-MS/MS infrastructure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
